molecular formula C13H12N6O4S2 B2626159 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1226457-66-4

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2626159
CAS RN: 1226457-66-4
M. Wt: 380.4
InChI Key: YFQBYZRNTMQIHS-UHFFFAOYSA-N
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Description

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H12N6O4S2 and its molecular weight is 380.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Organic Compounds

Research involving molecules with similar structural features often focuses on the synthesis of novel organic compounds with potential therapeutic or industrial applications. For instance, Vaarla et al. (2016) described the synthesis of a series of coumarin substituted triazolo-thiadiazine derivatives, which are synthesized using 5-methyl isoxazole-3-carboxylic acid and thiocarbohydrazide. These compounds were characterized by various spectroscopic techniques, highlighting the interest in exploring the chemical space around isoxazole moieties for potential applications (Vaarla & Vedula, 2016).

Biological Activity Exploration

Compounds featuring isoxazole and thiadiazole groups are often explored for their biological activities. For example, a study on the synthesis and evaluation of a series of 5-methylisoxazole-3-carboxamides for anticonvulsant activity illustrates the pharmaceutical interest in such molecules. This research suggests that modifications to the isoxazole core can lead to significant biological activities, which might be relevant for the development of new medications (Jackson et al., 2012).

Development of New Therapeutic Agents

The structural features of isoxazoles and thiadiazoles, similar to the compound , have been utilized in the design and synthesis of new therapeutic agents. For instance, Saeedi et al. (2020) reported the design and synthesis of 5-arylisoxazole-1,3,4-thiadiazole hybrids as α-glucosidase inhibitors, showcasing the therapeutic potential of such compounds in the management of type 2 diabetes. These findings highlight the ongoing efforts to exploit the unique chemical properties of isoxazoles and thiadiazoles for medicinal chemistry applications (Saeedi et al., 2020).

properties

IUPAC Name

5-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O4S2/c1-6-3-8(18-22-6)11(21)15-12-16-17-13(25-12)24-5-10(20)14-9-4-7(2)23-19-9/h3-4H,5H2,1-2H3,(H,14,19,20)(H,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQBYZRNTMQIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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